N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-2,2,2-TRIFLUOROACETAMIDE is a complex organic compound with a molecular formula of C21H15F3N2O4 This compound is characterized by the presence of a cyano group, two methoxyphenyl groups, a furan ring, and a trifluoroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-2,2,2-TRIFLUOROACETAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of N-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-2,2,2-TRIFLUOROACETAMIDE may involve solvent-free reactions or the use of microwave irradiation to enhance reaction efficiency and yield. For example, the microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene has been reported to afford 2-cyano-N-(4-methoxyphenyl) acetamide in high yield .
Chemical Reactions Analysis
Types of Reactions
N-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-2,2,2-TRIFLUOROACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced amides, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-2,2,2-TRIFLUOROACETAMIDE has several scientific research applications:
Biology: It is utilized in the study of biological processes and the development of bioactive molecules.
Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-2,2,2-TRIFLUOROACETAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-2,2,2-TRIFLUOROACETAMIDE include other cyanoacetamide derivatives, such as:
- 2-cyano-N-(4-methoxyphenyl) acetamide
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) acetamide
Uniqueness
What sets N-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-2,2,2-TRIFLUOROACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoroacetamide group, in particular, enhances its stability and resistance to degradation, making it suitable for various advanced applications.
Properties
Molecular Formula |
C21H15F3N2O4 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C21H15F3N2O4/c1-28-14-7-3-12(4-8-14)17-16(11-25)19(26-20(27)21(22,23)24)30-18(17)13-5-9-15(29-2)10-6-13/h3-10H,1-2H3,(H,26,27) |
InChI Key |
JYMOACSFGZCDHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)C(F)(F)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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